molecular formula C10H10N2O3 B2385949 Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate CAS No. 950143-81-4

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate

Cat. No.: B2385949
CAS No.: 950143-81-4
M. Wt: 206.201
InChI Key: XYKYXEUYYXEKJZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an oxazole ring fused to a pyridine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate is unique due to its fused ring structure, combining the properties of both oxazole and pyridine rings. This fusion enhances its stability and potential biological activities, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-14-10(13)8-5-4-7-6(2)12-15-9(7)11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYXEUYYXEKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950143-81-4
Record name ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
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